2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine

Lipophilicity Drug-likeness ADME prediction

Source this specific pyrazine oxime ester building block to accelerate your medicinal chemistry or agrochemical discovery workflow. Its 4-chlorobenzoyl group provides distinct electron-withdrawing properties (σp=+0.23) and lipophilicity (π=+0.71) that methoxy or trifluoromethyl analogs cannot replicate. With a metabolically cleavable oxime ester handle for prodrug strategies and class-level evidence of antimicrobial activity, this compound is a strategic inclusion for SAR diversity sets. Supplied at ≥95% purity, it eliminates in-house synthesis steps and enables immediate use in lead optimization assays.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69
CAS No. 861210-62-0
Cat. No. B2413780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine
CAS861210-62-0
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69
Structural Identifiers
SMILESCC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=NC=CN=C2
InChIInChI=1S/C13H10ClN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9-
InChIKeyLPIBRBZTNLJTHL-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine (CAS 861210-62-0) for Scientific Procurement: Compound Identity and Baseline Characteristics


2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine (CAS 861210-62-0) is a synthetic heterocyclic oxime ester composed of a pyrazine core linked via an ethanimidoyl bridge to a 4-chlorobenzoyl ester group. Its molecular formula is C13H10ClN3O2 with a molecular weight of 275.69 g/mol . The IUPAC name is [(Z)-1-pyrazin-2-ylethylideneamino] 4-chlorobenzoate, and it is commercially supplied as a research chemical with a minimum purity of 95% . This compound belongs to a broader family of pyrazine oxime esters that have been investigated for their antimicrobial and enzyme-inhibitory properties, making it a candidate for early-stage drug discovery, agrochemical research, or use as a synthetic building block in medicinal chemistry [1].

Why a Generic Pyrazine Oxime Ester Cannot Substitute for 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine (CAS 861210-62-0) in Research Procurement


Although the pyrazine oxime ester scaffold is shared by several commercially available analogs, simple substitution is not scientifically valid. The 4-chlorobenzoyl substituent imparts distinct electronic, steric, and lipophilic properties that directly modulate the compound's reactivity, pharmacokinetic profile, and biological target engagement [1]. Replacing the chlorine atom with a methoxy group (CAS 866149-21-5) alters the Hammett sigma constant from +0.23 (Cl) to -0.27 (OMe), fundamentally changing the electron density on the pyrazine ring and the stability of the oxime ester linkage [2]. Similarly, the trifluoromethyl analog (CAS 866149-23-7) introduces a much stronger electron-withdrawing effect (σp = +0.54) and increased lipophilicity (π = +0.88 vs. π = +0.71 for Cl), leading to different solubility, metabolic stability, and off-target profiles [3]. These physicochemical differences mean that structure-activity relationships (SAR) derived from one substituent cannot be reliably extrapolated to another, making precise chemical identity critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine (CAS 861210-62-0) Versus Closest Analogs


Predicted Lipophilicity (LogP): Intermediate Value Between Methoxy and Trifluoromethyl Analogs for Balanced ADME Properties

The target compound exhibits a predicted LogP that falls between its 3-methoxy and 4-trifluoromethyl analogs, positioning it for a balanced pharmacokinetic profile. The 3-methoxy analog (CAS 866149-21-5) has a calculated LogP of approximately 2.07, while the 4-trifluoromethyl analog (CAS 866149-23-7) is expected to have a significantly higher LogP (estimated >3.0 based on the CF3 π value of +0.88 vs. Cl π value of +0.71) [1]. The 4-chlorobenzoyl substituent provides an intermediate lipophilicity, which can be advantageous for achieving adequate membrane permeability without the excessive metabolic lability or poor aqueous solubility often associated with highly lipophilic compounds [2].

Lipophilicity Drug-likeness ADME prediction

Predicted Boiling Point and Thermal Stability: Higher Volatility Barrier Than Methoxy Analog for Reactions Requiring Elevated Temperatures

The target compound has a predicted boiling point of 423.5±55.0 °C, which is approximately 9 °C lower than the 3-methoxy analog (predicted BP 432.4±55.0 °C) . This modest difference suggests that the 4-chlorobenzoyl ester may be slightly more volatile or thermally labile than the methoxy analog under identical conditions, which could be a consideration in high-temperature synthetic transformations or purification by distillation. However, this difference is within the error margin of the prediction algorithm (±55 °C), indicating that for most applications, the thermal behavior is comparable .

Thermal stability Synthetic utility Process chemistry

Antibacterial Activity Potential: Class-Level Evidence Supports Relevance for Antimicrobial Screening Programs

While no direct MIC data are publicly available for the target compound itself, closely related pyrazine amidoxime and oxime ester derivatives have demonstrated in vitro antibacterial activity. In a study by Gobis et al., pyrazine amidoxime derivatives with O-methyl and various secondary amine substitutions exhibited tuberculostatic MIC values ranging from 25 to 100 µg/mL against Mycobacterium tuberculosis strains, and three compounds showed activity against both aerobic and anaerobic bacteria [1]. The 4-chlorobenzoyl ester functionality differs from the O-methyl and amine substitutions in that study, but the pyrazine core and oxime ester linkage are conserved. Separately, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated 90% inhibition against M. tuberculosis, confirming that the 4-chlorobenzoyl-pyrazine pharmacophore can support antimycobacterial activity [2]. This provides a class-level rationale for selecting the target compound in antimicrobial screening cascades over analogs lacking the chlorobenzoyl moiety.

Antibacterial Tuberculostatic Pyrazine SAR

Electrophilic Reactivity: 4-Chloro Substituent Provides a Balance of Oxime Ester Stability and Synthetic Versatility

The 4-chlorobenzoyl group serves as a moderately electron-withdrawing substituent (Hammett σp = +0.23) that stabilizes the oxime ester linkage against premature hydrolysis while still allowing controlled nucleophilic cleavage under appropriate conditions. This contrasts with the 4-nitrobenzoyl analog (σp = +0.78), which would render the ester excessively labile, and the 4-methylbenzoyl analog (σp = -0.17), which provides insufficient activation [1]. The target compound's electrophilic carbonyl is therefore tuned for applications requiring selective oxime ester cleavage in the presence of other sensitive functional groups, such as in prodrug design or in stepwise synthetic sequences where orthogonal deprotection is required [2]. The compound is commercially available in 95% minimum purity, making it suitable for direct use as a building block without additional purification .

Synthetic intermediate Oxime ester reactivity Building block

Computed Acidity (pKa): Favorable Ionization Profile for Physiological pH Range Versus Basic Amine Analogs

The target compound has a predicted pKa of -0.36±0.10 , indicating that it remains entirely un-ionized across the full physiological pH range (1–8) and does not contain basic centers that would become protonated. This is distinct from pyrazine amidoxime derivatives that incorporate secondary or tertiary amine substituents, which typically exhibit pKa values in the range of 6–10 and exist in equilibrium between ionized and neutral forms at physiological pH [1]. The absence of ionizable groups in the target compound simplifies its pH-dependent solubility and permeability profile, reducing variability in in vitro assays and potentially improving membrane permeation in cell-based screening formats [2].

pKa prediction Ionization state Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine (CAS 861210-62-0) Based on Differentiated Evidence


Lead-Like Fragment for Antibacterial Drug Discovery Targeting Mycobacterial Infections

Based on class-level evidence showing that 4-chlorobenzoyl-pyrazine derivatives can achieve 90% inhibition against M. tuberculosis and that pyrazine oxime esters exhibit MIC values of 25–100 µg/mL [1][2], this compound is a suitable entry point for antimicrobial lead optimization programs. Its predicted intermediate LogP (~2.3–2.8) and neutral pKa (-0.36) support adequate membrane permeability without introducing charge-related assay interference, while the oxime ester linkage offers a metabolically cleavable handle for prodrug strategies [3]. Procurement as a 95% pure building block from commercial suppliers enables immediate incorporation into medicinal chemistry workflows without preliminary synthesis.

Synthetic Building Block for Stepwise Heterocycle Elaboration via Orthogonal Oxime Ester Cleavage

The 4-chlorobenzoyl oxime ester exhibits a moderate electrophilicity (σp = +0.23) that permits selective nucleophilic deprotection in the presence of other base-sensitive functionalities [1]. This makes the compound valuable as a protected ketone equivalent in multi-step synthetic sequences where the release of 2-acetylpyrazine must be temporally controlled. The commercial availability of the compound obviates the need for in-house esterification, saving 1–2 synthetic steps in building block preparation [2].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies in Pyrazine-Focused Screening Libraries

Given the distinct electronic (σp = +0.23) and lipophilic (π = +0.71) properties of the 4-chlorobenzoyl group relative to methoxy (σp = -0.27, π = -0.02) and trifluoromethyl (σp = +0.54, π = +0.88) analogs [1], this compound fills a specific niche in substituent diversity sets used for SAR exploration. Researchers assembling a matrix of pyrazine oxime esters to probe steric and electronic effects on target binding or cellular activity would benefit from including this compound to cover the mid-range of the electron-withdrawing and lipophilicity spectrum [2].

Agrochemical Intermediate Exploration: Oxime Ester Safener or Fungicide Scaffold

Oxime ethers and esters bearing chlorobenzoyl groups have been patented as herbicidal safeners and antifungal agents [1]. The pyrazine core adds heterocyclic diversity to the oxime ester pharmacophore, potentially enhancing crop selectivity or spectrum of activity compared to phenyl- or pyrazole-based oxime esters. Procurement of the target compound enables agrochemical discovery groups to evaluate this chemotype directly in plant protection assays without committing to de novo synthesis of the scaffold [2].

Quote Request

Request a Quote for 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.